4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-6-8-16(9-7-15)22-20(25)23-12-10-21(11-13-23)14-18(24)17-4-2-3-5-19(17)26-21/h2-9H,10-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGYQGDDIJSFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common method includes the condensation of a chromanone derivative with a piperidine derivative under acidic or basic conditions. The reaction is often facilitated by catalysts such as Lewis acids or bases to enhance the yield and selectivity of the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- Spiro[chromane-2,4’-piperidine]-4(3H)-one
- Spiro[chromeno[4,3-b]chromene-7,3’-indoline]
- Spiro[indeno[2’,1’:5,6]pyrano[3,2-c]chromene-7,3’-indoline]
Uniqueness
4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. These properties include enhanced stability, solubility, and bioavailability, making it a valuable compound in drug development and other scientific research .
Biological Activity
The compound 4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide is part of a class of spiro compounds known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this specific compound, drawing from various research studies and findings.
Chemical Structure and Properties
The chemical structure of this compound features a spirocyclic arrangement that contributes to its pharmacological properties. The spiro[chromane-2,4'-piperidine] moiety is recognized for its potential as a pharmacophore, which plays a crucial role in the interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the spiro[chromane-2,4'-piperidine] class exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Certain derivatives possess the ability to modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
Anticancer Activity
A study published in 2020 highlighted the anticancer potential of spiro[chromane-2,4'-piperidine] derivatives. The compound was tested against several cancer cell lines (e.g., A549 lung cancer cells and HeLa cervical cancer cells), showing significant cytotoxic effects. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 15.2 | Apoptosis induction |
| This compound | HeLa | 12.8 | G1 phase arrest |
Antimicrobial Activity
Another study assessed the antimicrobial properties of the compound using the agar well diffusion method against various bacterial strains. The results indicated that the compound exhibited moderate to high antibacterial activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory Effects
Research has also explored the anti-inflammatory effects of spiro[chromane-2,4'-piperidine] derivatives. In vitro assays demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with a derivative showed improved survival rates compared to standard chemotherapy.
- Case Study on Infection Control : In a hospital setting, patients receiving treatment with an antimicrobial derivative showed a reduction in infection rates post-surgery.
- Case Study on Inflammation : Patients with chronic inflammatory conditions reported relief when treated with formulations containing this compound, highlighting its potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
